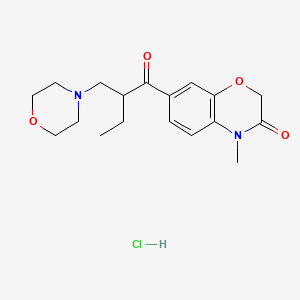

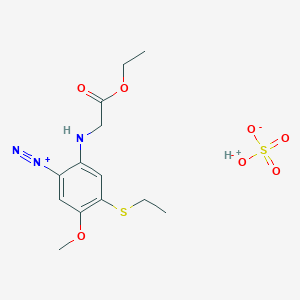

2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 249-600-6, also known as di-‘isononyl’ phthalate (DINP), is a phthalate ester used primarily as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. DINP is commonly used in the production of flexible polyvinyl chloride (PVC) products, such as cables, flooring, and automotive interiors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-‘isononyl’ phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under elevated temperatures. The process involves heating the reactants to around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of di-‘isononyl’ phthalate involves continuous processes where phthalic anhydride and isononyl alcohol are fed into a reactor along with the catalyst. The mixture is heated, and the water by-product is continuously removed. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Di-‘isononyl’ phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs when the ester reacts with water, breaking down into phthalic acid and isononyl alcohol. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester and releasing isononyl alcohol .

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions with water as the reagent.

Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid, under elevated temperatures.

Major Products Formed

Hydrolysis: Phthalic acid and isononyl alcohol.

Transesterification: A new ester and isononyl alcohol.

Scientific Research Applications

Di-‘isononyl’ phthalate is widely studied for its applications in various fields:

Chemistry: Used as a plasticizer in the production of flexible PVC, enhancing the material’s properties.

Biology: Investigated for its potential endocrine-disrupting effects and its impact on human health and the environment.

Medicine: Studied for its potential effects on human health, particularly in relation to its use in medical devices made from flexible PVC.

Mechanism of Action

Di-‘isononyl’ phthalate exerts its effects primarily through its role as a plasticizer. By integrating into the polymer matrix of PVC, it increases the flexibility and durability of the material. On a molecular level, it interacts with the polymer chains, reducing intermolecular forces and allowing the chains to move more freely .

Comparison with Similar Compounds

Similar Compounds

- Di-2-ethylhexyl phthalate (DEHP)

- Di-n-butyl phthalate (DBP)

- Diisodecyl phthalate (DIDP)

Comparison

Di-‘isononyl’ phthalate is unique in its balance of properties, offering a good combination of flexibility, durability, and low volatility compared to other phthalates. It is less volatile than di-2-ethylhexyl phthalate, making it more suitable for applications requiring long-term stability. Compared to di-n-butyl phthalate, it provides better flexibility and durability .

Properties

CAS No. |

29389-51-3 |

|---|---|

Molecular Formula |

C13H19N3O7S2 |

Molecular Weight |

393.4 g/mol |

IUPAC Name |

2-[(2-ethoxy-2-oxoethyl)amino]-4-ethylsulfanyl-5-methoxybenzenediazonium;hydron;sulfate |

InChI |

InChI=1S/C13H18N3O3S.H2O4S/c1-4-19-13(17)8-15-9-7-12(20-5-2)11(18-3)6-10(9)16-14;1-5(2,3)4/h6-7,15H,4-5,8H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

DLIAXBMFKXMGPL-UHFFFAOYSA-M |

Canonical SMILES |

[H+].CCOC(=O)CNC1=CC(=C(C=C1[N+]#N)OC)SCC.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)